molecular formula C7H5I2NO2 B181744 2-Amino-3,5-diiodobenzoic acid CAS No. 609-86-9

2-Amino-3,5-diiodobenzoic acid

Cat. No.: B181744
CAS No.: 609-86-9
M. Wt: 388.93 g/mol
InChI Key: RFIBDMCPIREZKC-UHFFFAOYSA-N
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Description

2-Amino-3,5-diiodobenzoic acid is an organic compound with the molecular formula C7H5I2NO2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3 and 5 positions, and an amino group is substituted at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,5-diiodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:

  • Dissolve 2-aminobenzoic acid in a suitable solvent like acetic acid.
  • Add iodine and potassium iodate to the solution.
  • Heat the mixture to facilitate the iodination reaction.
  • After completion, cool the reaction mixture and precipitate the product by adding water.
  • Filter and purify the product through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3,5-diiodobenzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to its iodine content.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 2-amino-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the activity of enzymes and proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-amino-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIBDMCPIREZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060575
Record name Benzoic acid, 2-amino-3,5-diiodo-
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Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-86-9
Record name 2-Amino-3,5-diiodobenzoic acid
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Record name Benzoic acid, 2-amino-3,5-diiodo-
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Record name 2-Amino-3,5-diiodobenzoic acid
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Record name Benzoic acid, 2-amino-3,5-diiodo-
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Record name Benzoic acid, 2-amino-3,5-diiodo-
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Record name 3,5-diiodoanthranilic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-amino-3,5-diiodobenzoic acid in the synthesis of 2,3,5-triiodobenzoic acid, and what are the implications of this process?

A1: this compound serves as a crucial starting material in synthesizing 2,3,5-triiodobenzoic acid (TIBA) []. This synthesis involves reacting this compound with sodium iodide (¹³¹I). This process is particularly significant for creating radiolabeled TIBA, which can be used in various research applications, such as studying the compound's metabolism and distribution in living organisms [].

Q2: What are the structural features of this compound, and how have these been investigated?

A2: While the provided abstracts don't delve into the detailed spectroscopic characterization of this compound, one study mentions its "synthesis, structural and computational characterization" []. This suggests that researchers have employed various techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate its structure. These investigations likely focused on the compound's bond lengths, bond angles, and overall three-dimensional conformation, providing valuable insights into its potential interactions with other molecules.

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